1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid
CAS No.: 1571803-16-1
Cat. No.: VC3109568
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1571803-16-1 |
|---|---|
| Molecular Formula | C11H11ClN2O3 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17) |
| Standard InChI Key | ZONNKNYUWLRVSG-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl |
| Canonical SMILES | C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl |
Introduction
Chemical Structure and Properties
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid (CAS: 1571803-16-1) is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₃ |
| Molecular Weight | 254.66 g/mol |
| Standard Purity | 98% |
| Structural Components | Pyrrolidine ring, 2-chloronicotinoyl group, carboxylic acid |
| IUPAC Name | 1-(2-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
The compound contains a pyrrolidine ring with a carboxylic acid substituent at position 3 and a 2-chloronicotinoyl group attached to the nitrogen atom of the pyrrolidine. This structure combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of the 2-chloropyridine moiety, creating a compound with distinct chemical reactivity and potential biological interactions .
Structural Characteristics
The structure of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can be analyzed by examining its key functional groups:
Pyrrolidine Core
The pyrrolidine ring provides a rigid, saturated nitrogen-containing heterocycle that serves as the central scaffold of the molecule. This five-membered ring contributes to the compound's three-dimensional structure and influences its binding characteristics in biological systems. The pyrrolidine core resembles that of proline, an amino acid known for its unique conformational properties in peptides and proteins .
2-Chloronicotinoyl Group
The 2-chloronicotinoyl moiety attached to the pyrrolidine nitrogen provides several key features:
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The pyridine ring offers potential for π-stacking interactions
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The chlorine substituent at position 2 creates an electron-withdrawing effect
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The carbonyl group serves as both a hydrogen bond acceptor and a conformational constraint
Carboxylic Acid Functionality
The carboxylic acid group at position 3 of the pyrrolidine ring provides:
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Acidic properties with a pKa likely in the range of 3-4
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Potential for salt formation and improved water solubility
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A site for further derivatization through esterification or amide formation
| Reagents | Conditions | Expected Yield |
|---|---|---|
| 2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, triethylamine | CH₂Cl₂, 0-25°C, 2-3h | 70-80% |
| 2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, pyridine | Acetonitrile, 20-45°C, 16h | 75-85% |
| 2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, K₂CO₃ | Dichloromethane/water, 0-20°C, 2h | 65-75% |
The choice of base and solvent significantly impacts the reaction efficiency and product purity .
Alternative Approach via Protected Intermediates
An alternative synthesis route might involve:
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N-Boc protection of pyrrolidine-3-carboxylic acid
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Acylation with 2-chloronicotinoyl chloride
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Deprotection of the Boc group under acidic conditions
This approach might be advantageous when selective N-acylation is challenging .
Spectroscopic Characterization
The identification and structural confirmation of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can be achieved through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structural features and comparison with related compounds, the expected ¹H NMR signals would include:
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Multiplets at δ 1.8-2.2 ppm (pyrrolidine CH₂ protons)
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Multiplets at δ 3.3-3.8 ppm (pyrrolidine CH₂ adjacent to nitrogen)
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A multiplet at δ 2.8-3.1 ppm (CH at position 3 of pyrrolidine)
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Aromatic protons from the pyridine ring at δ 7.4-8.6 ppm
Mass Spectrometry
Expected mass spectrometric features would include:
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Molecular ion peak at m/z 254.66 [M+H]⁺
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Fragment ions corresponding to the loss of CO₂ (m/z 210)
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Chlorine isotope pattern showing characteristic M and M+2 peaks in a ratio of approximately 3:1
Chemical Reactivity and Derivatization
The functional groups present in 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid provide multiple sites for chemical modification:
Carboxylic Acid Transformations
The carboxylic acid moiety can undergo various reactions:
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Esterification to produce corresponding esters
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Amide formation to generate peptide-like derivatives
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Reduction to produce alcohol derivatives
Modifications of the 2-Chloropyridine Moiety
The chlorine substituent on the pyridine ring serves as a handle for further transformations:
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Nucleophilic aromatic substitution reactions
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Cross-coupling reactions (Suzuki, Negishi, etc.)
Structural Comparisons with Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid:
These comparisons highlight how subtle structural modifications can significantly impact the chemical properties and biological activities of these compounds.
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